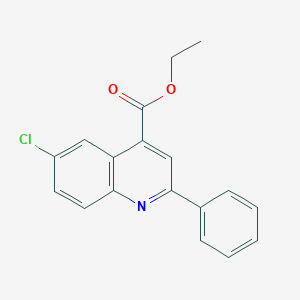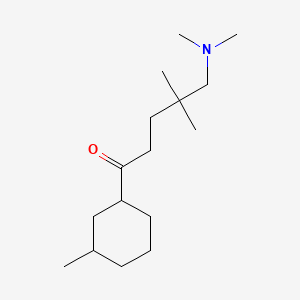
1,4-Dioxane-2,3,5,6-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxane-2,3,5,6-tetrone, also known as dioxane tetraketone, is an organic compound with the molecular formula C₄O₆. It is an oxide of carbon, which can be viewed as the fourfold ketone of dioxane.
Vorbereitungsmethoden
1,4-Dioxane-2,3,5,6-tetrone was first synthesized in 1998 by Paolo Strazzolini and his team. The synthesis involves reacting oxalyl chloride (COCl)₂ or oxalyl bromide (COBr)₂ with a suspension of silver oxalate (Ag₂C₂O₄) in diethyl ether at -15°C. The solvent is then evaporated at low temperature and pressure . The compound is stable when dissolved in ether and trichloromethane at -30°C but decomposes into a 1:1 mixture of carbon monoxide (CO) and carbon dioxide (CO₂) upon heating to 0°C .
Analyse Chemischer Reaktionen
1,4-Dioxane-2,3,5,6-tetrone undergoes several types of chemical reactions, including:
Decomposition: When heated to 0°C, it decomposes into carbon monoxide and carbon dioxide.
Oxidation: The compound can be oxidized, leading to the formation of various oxidation products.
Common reagents used in these reactions include oxalyl chloride, oxalyl bromide, and silver oxalate. The major products formed from these reactions are carbon monoxide and carbon dioxide .
Wissenschaftliche Forschungsanwendungen
1,4-Dioxane-2,3,5,6-tetrone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,4-Dioxane-2,3,5,6-tetrone primarily involves its decomposition into carbon monoxide and carbon dioxide. This decomposition is temperature-dependent, occurring rapidly at 0°C. The molecular targets and pathways involved in this process are related to the stability of the cyclic dimer and the formation of the decomposition products .
Vergleich Mit ähnlichen Verbindungen
1,4-Dioxane-2,3,5,6-tetrone can be compared with other similar compounds, such as:
Oxiranedione (C₂O₃):
1,2-Dioxetanedione: Another cyclic oxocarbon with similar properties and decomposition behavior.
The uniqueness of this compound lies in its stability at low temperatures and its specific decomposition pathway, which distinguishes it from other oxocarbons .
Eigenschaften
CAS-Nummer |
213967-57-8 |
|---|---|
Molekularformel |
C4O6 |
Molekulargewicht |
144.04 g/mol |
IUPAC-Name |
1,4-dioxane-2,3,5,6-tetrone |
InChI |
InChI=1S/C4O6/c5-1-2(6)10-4(8)3(7)9-1 |
InChI-Schlüssel |
WBHICAWASPYOHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=O)C(=O)OC(=O)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,5-Dimethyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazole](/img/structure/B14147614.png)



![N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-m-tolyloxy-acetamide](/img/structure/B14147633.png)

![2-{2,2-Dimethyl-3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopropyl}acetamide](/img/structure/B14147644.png)

![1,1a,6,6a-Tetrahydrocyclopropa[a]inden-6-ol](/img/structure/B14147669.png)


![5-Methyl-2-[2-(pyridin-4-yl)ethyl]-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione](/img/structure/B14147685.png)
